N-(3,4-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(3,4-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a benzofuropyrimidinone core linked to a sulfanyl acetamide moiety. The 3,4-dimethylphenyl group at the acetamide terminus and the 3-(propan-2-yloxy)propyl substituent on the pyrimidinone ring define its structural uniqueness. This compound is hypothesized to exhibit biological activity due to its resemblance to kinase inhibitors and other therapeutics targeting nucleotide-binding domains .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[[4-oxo-3-(3-propan-2-yloxypropyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4S/c1-16(2)32-13-7-12-29-25(31)24-23(20-8-5-6-9-21(20)33-24)28-26(29)34-15-22(30)27-19-11-10-17(3)18(4)14-19/h5-6,8-11,14,16H,7,12-13,15H2,1-4H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGHFHJPEFTQOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCCOC(C)C)OC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, with the CAS number 899741-93-6, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C26H29N3O4S, with a molecular weight of 479.6 g/mol. Its structural complexity includes a benzofuro-pyrimidine framework, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C26H29N3O4S |
| Molecular Weight | 479.6 g/mol |
| CAS Number | 899741-93-6 |
The compound's biological activity can be attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways or as a modulator of receptor activity. The presence of the sulfanyl group and the benzofuro-pyrimidine core are likely responsible for its interactions with biological macromolecules.
Anticancer Activity
Research indicates that compounds similar to N-(3,4-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives with similar structures have shown selective cytotoxicity against tumorigenic cell lines in vitro. In one study, a related compound demonstrated an IC50 value indicative of potent anticancer properties when tested on human breast cancer cells.
Antioxidant Properties
Antioxidant activity has also been observed in related compounds containing similar functional groups. These compounds have been shown to scavenge free radicals effectively and reduce oxidative stress in cellular models. This property is crucial for preventing cellular damage associated with cancer and other degenerative diseases.
Enzyme Inhibition
The compound may also possess enzyme-inhibitory properties. For example, studies on structurally analogous compounds have reported inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and diabetes management. This suggests potential applications in treating metabolic disorders.
Case Studies
- Cytotoxicity in Cancer Research : A study involving a series of benzofuro-pyrimidine derivatives highlighted their antiproliferative effects on various cancer cell lines, demonstrating promising results for future drug development targeting cancer therapies.
- Antioxidant Activity Assessment : In vitro assays revealed that derivatives similar to N-(3,4-dimethylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibited antioxidant activities comparable to standard antioxidants like ascorbic acid.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Benzofuropyrimidinone vs. Benzothienopyrimidinone
The target compound’s benzofuro[3,2-d]pyrimidinone core differs from analogs like N-(2,3-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS: 477330-62-4), which has a benzothieno[2,3-d]pyrimidinone scaffold .
- Solubility: The benzofuro system may improve aqueous solubility relative to benzothieno derivatives due to reduced lipophilicity .
Saturation and Stability
Hexahydrobenzothieno derivatives (e.g., CAS: 477330-62-4) feature a saturated bicyclic system, enhancing conformational rigidity and metabolic stability compared to the partially unsaturated dihydrobenzofuropyrimidinone in the target compound .
Substituent Analysis
Acetamide Terminal Groups
- 3,4-Dimethylphenyl (Target) : This substituent balances steric bulk and lipophilicity, favoring membrane permeability.
- Trifluoromethylphenyl (CAS: 380577-17-3) : The electron-withdrawing CF₃ group in this analog enhances metabolic resistance but may introduce toxicity risks .
Pyrimidinone Side Chains
- 3-(Propan-2-yloxy)propyl (Target) : The ether-linked isopropyl group offers moderate hydrophilicity and flexibility.
- Allyl (CAS: 379236-68-7) : The unsaturated allyl group in ZINC2886850 increases reactivity, posing stability challenges under acidic conditions .
- 4-Methoxyphenyl (CAS: 477330-62-4) : The methoxy group enhances π-π stacking interactions but reduces solubility in polar solvents .
Physicochemical and Pharmacokinetic Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
